molecular formula C12H9ClN2O2 B5663646 4-chlorobenzyl 2-pyrazinecarboxylate

4-chlorobenzyl 2-pyrazinecarboxylate

Cat. No.: B5663646
M. Wt: 248.66 g/mol
InChI Key: DTGXZNPQYCMDCM-UHFFFAOYSA-N
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Description

4-chlorobenzyl 2-pyrazinecarboxylate is an organic compound with the molecular formula C₁₂H₉ClN₂O₂ It is a derivative of pyrazinecarboxylic acid, where the pyrazine ring is substituted with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 4-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-pyrazinecarboxylic acid+4-chlorobenzyl alcoholacid catalyst4-chlorobenzyl 2-pyrazinecarboxylate+water\text{2-pyrazinecarboxylic acid} + \text{4-chlorobenzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-pyrazinecarboxylic acid+4-chlorobenzyl alcoholacid catalyst​4-chlorobenzyl 2-pyrazinecarboxylate+water

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-pyrazinecarboxylic acid derivatives.

    Reduction: 4-chlorobenzyl alcohol derivatives.

    Substitution: Various substituted benzyl pyrazinecarboxylates.

Scientific Research Applications

4-chlorobenzyl 2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorine atom in the benzyl group can enhance the compound’s binding affinity to certain targets, making it more effective in its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-pyrazinecarboxylic acid: The parent compound, which lacks the 4-chlorobenzyl group.

    4-chlorobenzyl alcohol: The alcohol precursor used in the synthesis.

    2,3-pyrazinedicarboxylic acid: A related compound with two carboxylic acid groups.

Uniqueness

4-chlorobenzyl 2-pyrazinecarboxylate is unique due to the presence of both the pyrazine ring and the 4-chlorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the parent compounds or other related derivatives. The chlorine atom enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-3-1-9(2-4-10)8-17-12(16)11-7-14-5-6-15-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGXZNPQYCMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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